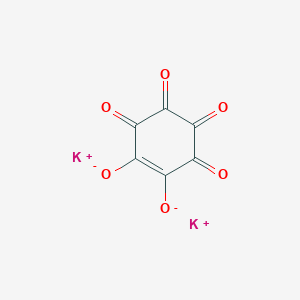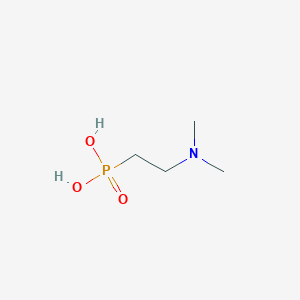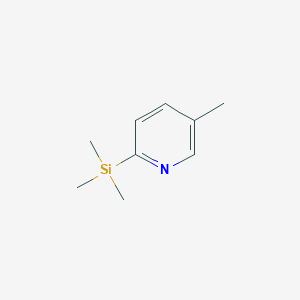
Potassium rhodizonate
Overview
Description
Potassium rhodizonate, also known as 3,4,5,6-Tetraoxocyclohexene-1,2-diol dipotassium salt or Rhodizonic acid potassium salt, is a benzoquinone derivative . It is the potassium salt of rhodizonic acid . Its crystalline structure has been reported and it exhibits space group Fddd .
The rhodizonate crystallizes out of the solution due to its relative insolubility in water .
Molecular Structure Analysis
The molecular formula of this compound is C6O6K2 and its molecular weight is 246.26 . The compound is a dianion and undergoes various thermal and photochemical reactions with various oxidizing reagents in aqueous solution .Chemical Reactions Analysis
Rhodizonate dianion undergoes various thermal and photochemical reactions with various oxidizing reagents in aqueous solution . This compound is suitable reagent for the preparation of staining solution used in the rhodizonate test for the detection of lead .Physical And Chemical Properties Analysis
This compound is a black-reddish solid, poorly soluble in water and organic solvents . It has a melting point of >300 °C .Relevant Papers Several papers have been published on this compound. For instance, a paper published in the International Union of Crystallography discusses the crystalline structure of this compound . Another paper discusses the use of this compound in the preparation of practical lithium batteries .
Scientific Research Applications
Radiostrontium Analysis in Biological Samples : Potassium rhodizonate is used for the improved recovery of total radiostrontium from biological samples containing large quantities of calcium, as a selective precipitating agent. This method ensures about 85% chemical recovery and 72% overall recovery for bone samples (Boni, 1963).
Metabolism of Strontium-90 in Rats : In medical research, this compound has been experimented with to modify the metabolism of strontium-90 in rats. It was found to influence the removal of strontium-90 from the body, mainly by affecting urinary excretion of radiostrontium (Volf, 1959).
Sulfate Determination in Soil and Water : this compound is used in a method for determining water-soluble sulfate in soil and irrigation water. This involves titrating back an excess of barium with potassium sulfate solution using sodium rhodizonate as an indicator (Chauhan & Chauhan, 1979).
Spectrophotometric Determination of Sulfate Ion : This method uses this compound to form a complex with barium ions, aiding in the study of sulfatase kinetics using nonchromogenic substrates. This technique is sensitive and rapid for sulfate determination, with a lower detection limit of about 1 nmol (Waheed & Van Etten, 1978).
Green Synthesis of Nanoparticles : Sodium rhodizonate is used as a bifunctional reducing and stabilizing agent for the synthesis of various metal nanoparticles (gold, silver, platinum, palladium) in water. These nanoparticles have applications in catalysis, such as the reduction of 4-nitrophenol and methyl orange (Islam et al., 2018).
Detection of Lead in Plant Tissues : this compound is used in forensic tools to detect lead in plant tissues. This method is efficient for monitoring lead–root interactions and could help in understanding plant influence on lead distribution in soil, potentially aiding in lead remediation (Huskey et al., 2019).
Gold Nanoparticles for Catalytic Reduction : Demonstrated the use of sodium rhodizonate to form gold nanoparticles for catalytic reduction of 4-nitrophenol and organic dyes, with applications in environmental chemistry (Islam et al., 2017).
Adsorption Studies : Investigated the use of chitosan as an adsorbent material for removing sodium rhodizonate from wastewater, demonstrating its potential for wastewater treatment (Rashid et al., 2015).
Mechanism of Action
Target of Action
Potassium rhodizonate, a benzoquinone derivative, is the potassium salt of rhodizonic acid . It is primarily used as a reagent in various chemical assays and reactions . .
Mode of Action
The rhodizonate dianion, the active form of this compound, undergoes various thermal and photochemical reactions with various oxidizing reagents in aqueous solution
Biochemical Pathways
It is known that the compound can be used in the preparation of staining solutions for the detection of lead , suggesting that it may interact with lead ions in biochemical systems.
Result of Action
Its use in the detection of lead suggests that it may form complexes with lead ions, which could potentially alter the biochemical environment .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and the presence of other ions. For example, the compound’s ability to undergo redox reactions may be affected by the redox potential of the surrounding environment . Additionally, the compound’s solubility and stability may be influenced by the ionic strength and pH of the solution .
properties
IUPAC Name |
dipotassium;3,4,5,6-tetraoxocyclohexene-1,2-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2O6.2K/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWIILAQDSMNML-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6K2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
118-76-3 (Parent) | |
| Record name | Potassium rhodizonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8065323 | |
| Record name | 5-Cyclohexene-1,2,3,4-tetrone, 5,6-dihydroxy-, dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black powder; [Acros Organics MSDS] | |
| Record name | Potassium rhodizonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16864 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13021-40-4 | |
| Record name | Potassium rhodizonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Cyclohexene-1,2,3,4-tetrone, 5,6-dihydroxy-, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Cyclohexene-1,2,3,4-tetrone, 5,6-dihydroxy-, dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3,4,5,6-tetraoxocyclohexene-1,2-diolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Potassium rhodizonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ53DGF8SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















